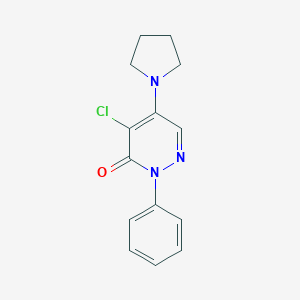![molecular formula C17H21NO2 B274406 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BPEE and is a member of the beta-blocker family. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
作用机制
BPEE works by blocking the action of beta-adrenergic receptors. These receptors are responsible for the activation of the sympathetic nervous system, which regulates many physiological functions, including heart rate, blood pressure, and respiration. By blocking these receptors, BPEE reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
BPEE has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. BPEE has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. In vivo studies have shown that BPEE can reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.
实验室实验的优点和局限性
BPEE has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BPEE is also relatively inexpensive compared to other beta-blockers. However, BPEE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BPEE also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of BPEE. One direction is to investigate the potential use of BPEE in the treatment of other diseases, such as cancer and neurological disorders. Another direction is to study the mechanism of action of BPEE in more detail, including its effects on intracellular signaling pathways. Additionally, future studies could investigate the potential use of BPEE in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BPEE in more detail, including its metabolism and excretion in vivo.
Conclusion:
In conclusion, 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has potential applications in various fields. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including asthma, COPD, hypertension, and arrhythmia. BPEE works by blocking the action of beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. BPEE has several biochemical and physiological effects, including anti-inflammatory and antioxidant effects. BPEE has advantages for lab experiments, such as ease of synthesis and stability, but also has limitations, such as low solubility and bioavailability. There are several future directions for the study of BPEE, including investigating its potential use in other diseases, studying its mechanism of action in more detail, and investigating its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of BPEE involves the reaction of 4-bromomethylbiphenyl with 2-aminoethoxyethanol in the presence of a base. This reaction yields BPEE as a white solid with a melting point of 104-106°C. The purity of the product can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
科学研究应用
BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. BPEE has also been studied for its potential use in the treatment of hypertension, arrhythmia, and other cardiovascular diseases.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
2-[2-[(4-phenylphenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-13-20-12-10-18-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
InChI 键 |
LQIVORYHPPFKRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)